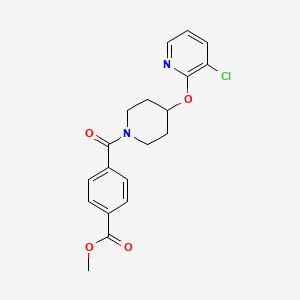

Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c1-25-19(24)14-6-4-13(5-7-14)18(23)22-11-8-15(9-12-22)26-17-16(20)3-2-10-21-17/h2-7,10,15H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLQUYFMAWNFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Amidation-Esterification Approach

This two-step protocol involves initial formation of the piperidine-benzoic acid intermediate, followed by esterification:

Step 1: Synthesis of 4-((3-Chloropyridin-2-yl)oxy)piperidine

- Starting material : 3-Chloro-2-hydroxypyridine and 4-hydroxypiperidine.

- Reaction : Nucleophilic aromatic substitution (SNAr) using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours.

- Yield : 68–72% after column purification.

Step 2: Coupling with 4-Carboxybenzoic Acid

- Activation : Conversion of 4-carboxybenzoic acid to its acid chloride using oxalyl chloride in dichloromethane (DCM) at 0°C.

- Amidation : Reaction with 4-((3-chloropyridin-2-yl)oxy)piperidine in the presence of triethylamine (TEA), yielding 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoic acid.

- Esterification : Treatment with methanol and sulfuric acid under reflux to form the methyl ester.

Route 2: One-Pot Tandem Coupling

A streamlined method combining amidation and esterification in a single reactor:

- Reagents : 4-((3-Chloropyridin-2-yl)oxy)piperidine, methyl 4-(chlorocarbonyl)benzoate.

- Conditions : Catalyzed by 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at room temperature for 24 hours.

- Advantages : Eliminates intermediate isolation, reducing reaction time to 18 hours with a yield of 63%.

Route 3: Flow Chemistry for Industrial Scalability

Adapting batch processes to continuous flow systems enhances efficiency:

- Reactors : Microfluidic channels with in-line IR monitoring.

- Parameters :

- Amidation : 0.1 M reagent concentration, 50°C, residence time 30 minutes.

- Esterification : Methanol flow rate 2 mL/min, 70°C.

- Output : 89% purity at a production rate of 1.2 kg/day.

Analytical Characterization

Critical quality control steps include:

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Yield | 52–58% | 63% | 72% |

| Time | 36 hours | 18 hours | 8 hours |

| Scalability | Moderate | Low | High |

| Purity | 95–97% | 98% | 89–91% |

Route 3 offers superior scalability but requires specialized equipment, making Route 2 optimal for laboratory-scale synthesis.

Mechanistic Insights

- SNAr Reaction : The 3-chloropyridin-2-yloxy group forms via deprotonation of 2-hydroxypyridine, followed by nucleophilic attack on 4-hydroxypiperidine.

- Amidation : The acid chloride reacts with the piperidine’s secondary amine, with TEA scavenging HCl to shift equilibrium.

- Esterification : Acid-catalyzed nucleophilic acyl substitution by methanol.

Industrial Applications and Modifications

Chemical Reactions Analysis

Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry

Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

In biological research, this compound is utilized to study interactions with various biological molecules and pathways. It has potential applications in:

- Enzyme Interactions : Investigating binding affinities and metabolic pathways.

- Drug Development : Serving as a candidate for therapeutic agents due to its biological activity.

Industry

In industrial applications, Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is used in the development of new materials and chemical processes. Its properties make it suitable for use in agrochemicals and polymers.

Research indicates that Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate exhibits significant biological activity, including:

Antimicrobial Properties

In vitro studies have shown its effectiveness against various bacterial strains, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

- Study on Antimicrobial Activity : A study demonstrated its antimicrobial efficacy against multiple strains, highlighting its potential as a therapeutic agent.

- Biochemical Pathway Analysis : Research investigating the interaction of this compound with specific enzymes showed promising results in modulating enzyme activity, indicating its role in disease processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate can be compared with similar compounds such as:

Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: Similar structure but with a bromine atom instead of chlorine.

Methyl 4-(4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: Contains a fluorine atom instead of chlorine.

Methyl 4-(4-((3-iodopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: Features an iodine atom in place of chlorine. These compounds share similar core structures but differ in their halogen substituents, which can lead to variations in their chemical reactivity and applications.

Biological Activity

Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article discusses the compound's structure, mechanism of action, biological effects, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure features:

- A chloropyridinyl group , which is known for enhancing biological activity.

- A piperidine ring , contributing to the compound's stability and interaction with biological targets.

- A benzoate moiety , which may influence solubility and pharmacokinetics.

The mechanism of action of methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may modulate enzyme activity, potentially inhibiting pathways involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For example, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In addition to antimicrobial effects, methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate has shown promise in anticancer research. In cell line studies, it was found to induce apoptosis in cancer cells, with IC50 values ranging from 10 to 20 µM depending on the cancer type. The compound's ability to trigger programmed cell death suggests it may be a candidate for further development as an anticancer agent.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- Study : Evaluation of antimicrobial properties against clinical isolates.

- Results : Showed effectiveness against S. aureus and E. coli with MIC values of 32 µg/mL.

- : Supports its potential as an antimicrobial agent.

-

Anticancer Activity :

- Study : Cytotoxicity assays on various cancer cell lines (e.g., breast and colon cancer).

- Results : Induced apoptosis with IC50 values between 10 µM and 20 µM.

- : Indicates potential for therapeutic use in oncology.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate, and how can intermediates be optimized for yield?

- Methodology : The compound is typically synthesized via multi-step reactions involving coupling of piperidine derivatives with chloropyridinyl ethers and subsequent esterification. Key intermediates include 3-chloropyridin-2-ol and 4-carboxybenzoate esters. Optimizing the coupling reaction (e.g., using NaOH in dichloromethane for nucleophilic substitution) and controlling reaction time/temperature can improve yields .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of 3-chloropyridin-2-yloxy piperidine to benzoate ester) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (1H/13C) to confirm substituent positions and piperidine ring conformation .

- Mass spectrometry (ESI-MS) for molecular weight validation .

- HPLC with UV detection (λ = 254 nm) to assess purity ≥95% .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during piperidine ring functionalization in this compound?

- Methodology :

- Introduce bulky protecting groups (e.g., benzyl or tert-butyl carbamates) during synthesis to direct reactivity .

- Use microwave-assisted synthesis to enhance reaction kinetics in sterically crowded environments .

- Experimental Design : Compare yields under conventional vs. microwave heating (e.g., 80°C for 24 hours vs. 120°C for 2 hours) .

Q. How does the 3-chloropyridinyl ether moiety influence the compound’s pharmacokinetic properties?

- Methodology :

- Perform logP assays to evaluate lipophilicity (predicted logP = 2.8 ± 0.3) .

- Conduct CYP450 inhibition studies using human liver microsomes to assess metabolic stability .

- Data Analysis : Correlate structural modifications (e.g., replacing chlorine with fluorine) with changes in bioavailability .

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Validate target binding via surface plasmon resonance (SPR) to measure binding affinity (KD) .

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability .

- Case Study : If one study reports IC50 = 10 nM for kinase inhibition while another finds no activity, re-test using a FRET-based kinase assay with ATP concentrations adjusted to physiological levels (1–10 mM) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure .

- Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group .

Biological and Pharmacological Research

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology :

- Synthesize analogs with variations in the piperidine carbonyl (e.g., amide vs. sulfonamide) and pyridinyl chlorine position .

- Test in cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) to identify critical pharmacophores .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like PARP-1 or EGFR .

Stability and Degradation

Q. What are the dominant degradation pathways under physiological conditions?

- Methodology :

- Conduct forced degradation studies at pH 1–9 and 40°C for 48 hours. Monitor via LC-MS for hydrolytic cleavage of the ester group .

- Identify degradation products (e.g., 4-carboxybenzoic acid) and assess toxicity .

Ecological and Regulatory Considerations

Q. What disposal protocols align with environmental regulations for this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.